

# In-Depth Technical Guide to the Spectral Data of 3-Iodo-2-methoxypyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Iodo-2-methoxypyridine**

Cat. No.: **B040976**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-iodo-2-methoxypyridine**, a key intermediate in pharmaceutical and agrochemical research. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **3-iodo-2-methoxypyridine**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Coupling Constant<br>(J) Hz | Assignment        |
|------------------------------------|--------------|-----------------------------|-------------------|
| 8.13                               | dd           | 4.88, 1.76                  | H6                |
| 8.03                               | dd           | 7.61, 1.76                  | H4                |
| 6.65                               | dd           | 7.61, 4.88                  | H5                |
| 4.00                               | s            | -                           | -OCH <sub>3</sub> |

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz[[1](#)]

## Table 2: $^{13}\text{C}$ NMR Spectral Data

Experimental  $^{13}\text{C}$  NMR data for **3-iodo-2-methoxypyridine** is not readily available in the public domain. However, analysis of structurally similar compounds allows for a prediction of the expected chemical shifts.

## Table 3: Mass Spectrometry Data

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of **3-iodo-2-methoxypyridine**.

| Adduct                     | m/z       |
|----------------------------|-----------|
| $[\text{M}+\text{H}]^+$    | 235.95670 |
| $[\text{M}+\text{Na}]^+$   | 257.93864 |
| $[\text{M}-\text{H}]^-$    | 233.94214 |
| $[\text{M}+\text{NH}_4]^+$ | 252.98324 |
| $[\text{M}+\text{K}]^+$    | 273.91258 |
| $[\text{M}]^+$             | 234.94887 |
| $[\text{M}]^-$             | 234.94997 |

## Table 4: IR Spectral Data

Experimental IR spectral data for **3-iodo-2-methoxypyridine** is not readily available in the public domain. Characteristic vibrational frequencies for similar pyridine derivatives would be expected, including C-H stretching, C=C and C=N ring stretching, and C-O stretching.

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

## Synthesis of 3-Iodo-2-methoxypyridine

A common synthetic route to **3-iodo-2-methoxypyridine** involves the directed ortho-metallation of 2-methoxypyridine followed by iodination.

### Procedure:

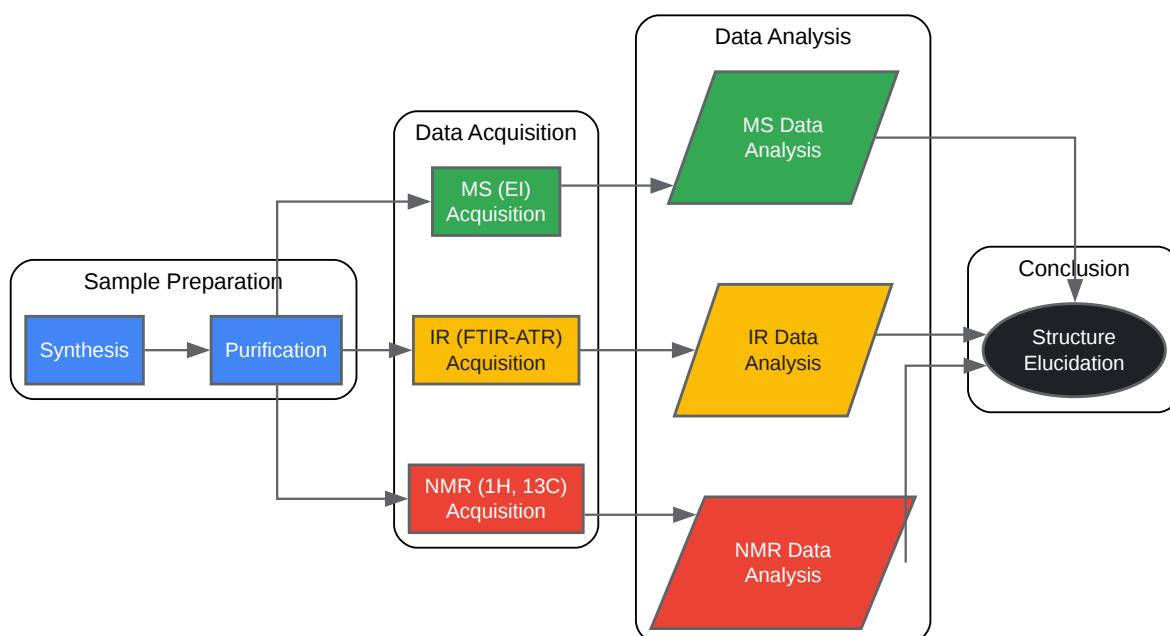
- A solution of 2,2,6,6-tetramethylpiperidine (TMP) and n-butyllithium in tetrahydrofuran (THF) is prepared at 0°C.
- To this solution, 2-methoxypyridine is added, and the mixture is stirred at room temperature for 2 hours.
- The reaction is then cooled to 0°C, and a solution of iodine in THF is added.
- The reaction is quenched with a 10% aqueous solution of sodium thiosulfate.
- The product is extracted with dichloromethane (DCM), and the combined organic layers are dried over magnesium sulfate and concentrated.
- Purification is achieved by silica gel column chromatography.[\[1\]](#)

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectra Acquisition: A sample of **3-iodo-2-methoxypyridine** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C. For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, proton decoupling is employed to simplify the spectrum.

## Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: A small amount of the liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup> by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.


## Mass Spectrometry

Electron Impact (EI) Mass Spectrometry: A dilute solution of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or gas

chromatography inlet. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Iodo-2-methoxypyridine | 112197-15-6 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 3-Iodo-2-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040976#3-iodo-2-methoxypyridine-spectral-data-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)